2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole ring, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like thiols, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine
- 2-(7-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine
- 2-(7-iodo-2-methyl-1H-indol-3-yl)ethan-1-amine
Uniqueness
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry .
Properties
CAS No. |
299164-12-8 |
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Molecular Formula |
C11H13FN2 |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13FN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3 |
InChI Key |
XNPHNSIBTGHUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CCN |
Origin of Product |
United States |
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